3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide
Description
This compound belongs to the benzoxazepin family, characterized by a fused benzoxazepin core modified with a cyclopentyl-propanamide substituent.
Properties
IUPAC Name |
3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(2)12-24-16-11-14(8-9-15(16)21-18(19)23)20-17(22)10-7-13-5-3-4-6-13/h8-9,11,13H,3-7,10,12H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZBFAFKOXBTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CCC3CCCC3)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide typically involves multiple steps, including the formation of the oxazepine ring and the subsequent attachment of the cyclopentyl and propanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Lipophilicity : The cyclopentyl group in the target compound likely increases lipophilicity compared to the 4-methoxyphenyl (moderate) and methyl (low) analogs. This could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Steric Effects : The bulkier cyclopentyl and trifluoroethyl groups may influence binding pocket accessibility compared to smaller substituents like methyl .
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic data for these compounds may be determined using programs like SHELXL , which is widely used for small-molecule refinement. Hydrogen-bonding patterns, critical for crystal packing and biological interactions, can be analyzed using graph-set theory . For example:
- The benzoxazepin core’s carbonyl group (4-oxo) likely participates in hydrogen bonds as an acceptor.
- The 4-methoxyphenyl analog’s methoxy group could act as a hydrogen-bond acceptor, while the sulfonamide in may form stronger hydrogen bonds due to its polar nature .
Biological Activity
3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide is a complex organic compound with potential pharmacological applications. Its unique structural features include a cyclopentyl group and a benzoxazepine ring, which may contribute to its biological activity. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 358.5 g/mol |
| CAS Number | 921587-24-8 |
The biological activity of 3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound may exert its effects by:
- Inhibition of Enzyme Activity : It may bind to the active sites of specific enzymes, inhibiting their function.
- Modulation of Receptor Activity : The compound could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various targets:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation in various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of non-small cell lung cancer cells.
- Antimicrobial Activity : The compound has been tested for its ability to inhibit bacterial growth. In some studies, it demonstrated moderate antibacterial effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound:
- Animal Models : Research involving animal models has indicated that the compound can effectively reduce tumor size in xenograft models. It has also been associated with reduced inflammation in models of autoimmune diseases.
Case Studies
Several case studies highlight the potential therapeutic applications of 3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide:
- Case Study 1 : In a study on lung cancer treatment using xenograft models in mice, administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
- Case Study 2 : A study investigating its effects on bacterial infections showed that the compound significantly reduced bacterial load in infected mice compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of the benzoxazepin core and subsequent coupling with the cyclopentylpropanamide moiety. Key steps require precise control of temperature (e.g., 0–5°C for nitration), solvent polarity (e.g., dichloromethane for amide coupling), and reaction time (e.g., 12–24 hours for cyclization). Analytical techniques like HPLC and NMR should monitor intermediates for purity (>95%) and structural confirmation . Process simulation tools (e.g., Aspen Plus) can optimize scaling by modeling solvent recovery and heat integration, aligning with CRDC’s RDF2050108 subclass on process control .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., cyclopentyl CH2 at δ 1.5–2.0 ppm) and carbonyl groups (C=O at ~170 ppm).
- HPLC-PDA : Quantifies purity using a C18 column (gradient: 10–90% acetonitrile/water, 0.1% TFA) with UV detection at 254 nm.
- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 387.21).
- IR Spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What in vitro assays are appropriate for initial pharmacological profiling of this benzoxazepine derivative?
- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. Cell viability assays (MTT or resazurin) in cancer/primary cell lines (IC50 determination) under standardized conditions (5% CO2, 37°C). Include positive controls (e.g., staurosporine) and validate results with triplicate runs .
Q. What are the recommended storage conditions to maintain the compound’s stability for long-term studies?
- Methodological Answer : Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the amide bond. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., oxazepin ring opening) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity or pharmacological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking (AutoDock Vina) : Simulate binding to protein targets (e.g., G-protein-coupled receptors) using PubChem 3D conformers (CID: [retrieve from database]).
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Factorial Design : Test variables (e.g., pH, serum concentration) in a 2^k design to identify confounding factors .
- Orthogonal Assays : Compare results from fluorescence-based vs. radiometric assays to rule out interference (e.g., autofluorescence).
- Meta-Analysis : Apply Cochran’s Q-test to evaluate heterogeneity in published datasets .
Q. How do structural modifications (e.g., cyclopentyl or dimethyl groups) influence pharmacokinetic properties?
- Methodological Answer :
- LogP Measurement (Shake-flask) : Compare lipophilicity of analogs (e.g., cyclopentyl vs. cyclohexyl).
- CYP450 Inhibition Screening : Use human liver microsomes to assess metabolic stability.
- Proteolysis-Targeting Chimeras (PROTACs) : Link the compound to E3 ligase ligands to evaluate degradation efficiency .
Q. What statistical approaches are suitable for interpreting complex dose-response relationships in bioactivity studies?
- Methodological Answer :
- Nonlinear Regression (GraphPad Prism) : Fit data to sigmoidal models (Hill equation) for EC50/IC50 determination.
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., cytotoxicity + solubility).
- Bayesian Hierarchical Modeling : Account for inter-experiment variability in IC50 estimates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
